![molecular formula C21H20O5 B2616441 (Z)-methyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-38-5](/img/structure/B2616441.png)
(Z)-methyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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Overview
Description
This compound is a benzofuran derivative with a propanoate ester group. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring . The presence of the ester group suggests that this compound might be involved in reactions typical of esters, such as hydrolysis or condensation .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic benzofuran core, with the ester group attached at the 2-position . The presence of the ethylbenzylidene group at the 2-position of the benzofuran ring could introduce some steric hindrance .Chemical Reactions Analysis
As an ester, this compound could undergo reactions such as hydrolysis, transesterification, or Claisen condensation . The presence of the aromatic benzofuran ring could also allow for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzofuran derivatives are stable aromatic compounds. The presence of the ester group could make this compound more polar and could potentially increase its boiling point compared to benzofuran itself .Scientific Research Applications
Structural and Physical Characterization
- The study of dabigatran etexilate tetrahydrate provides insights into the structural characterization of complex molecules, showcasing techniques like X-ray crystallography. The analysis revealed specific angles between molecular planes and the presence of intramolecular hydrogen bonding, contributing to our understanding of molecular interactions and stability (Hong-qiang Liu et al., 2012).
Corrosion Inhibition
- Research on indanones derivatives highlights their application as corrosion inhibitors for mild steel in acidic solutions, demonstrating their potential for protecting industrial materials. The efficiency of these inhibitors was evaluated through various methods, underscoring the importance of chemical compounds in industrial applications (A. Saady et al., 2018).
Antimicrobial Activity
- The synthesis and antimicrobial evaluation of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate show the potential of certain chemical compounds to act against various microbial strains. This type of research is crucial for developing new antimicrobial agents, which are essential in combating antibiotic-resistant bacteria (Ajay Kumar Kariyappa et al., 2016).
Antioxidant and Catalytic Activities
- A study on Schiff base metal complexes with various metal ions, including ruthenium(II), explores their antioxidant properties and catalytic activities. Such research is vital for developing new catalysts in chemical reactions and understanding the antioxidant potential of compounds, which can be relevant in pharmaceuticals and materials science (N. Turan & K. Buldurun, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-14-5-7-15(8-6-14)11-19-20(22)17-10-9-16(12-18(17)26-19)25-13(2)21(23)24-3/h5-13H,4H2,1-3H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORARZNXRUJAGFV-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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